Cas no 121927-79-5 (Chloromonilinic Acid B)

Chloromonilinic Acid B structure
Chloromonilinic Acid B structure
商品名:Chloromonilinic Acid B
CAS番号:121927-79-5
MF:C16H13ClO7
メガワット:352.723224401474
CID:163876
PubChem ID:38353702

Chloromonilinic Acid B 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-3-aceticacid, 2-[(1E)-2-carboxy-1-chloroethenyl]-5-hydroxy-7-methyl-4-oxo-, a-methyl ester (9CI)
    • CHLOROMONILINIC ACID B
    • 4H-1-Benzopyran-3-aceticacid, 2-(2-carboxy-1-chloroethenyl)-5-hydroxy-7-methyl-4-oxo-, a-methyl ester, (E)-
    • (E)-3-Chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid
    • AKOS040736139
    • CHEBI:220986
    • BS-1560
    • 121927-79-5
    • Chloromonilinic acid D
    • Chloromonilinic Acid B
    • インチ: 1S/C16H13ClO7/c1-7-3-10(18)14-11(4-7)24-16(9(17)6-12(19)20)8(15(14)22)5-13(21)23-2/h3-4,6,18H,5H2,1-2H3,(H,19,20)/b9-6+
    • InChIKey: OIGIYRMZWBAKKC-RMKNXTFCSA-N
    • ほほえんだ: Cl/C(=C/C(=O)O)/C1=C(CC(=O)OC)C(C2C(=CC(C)=CC=2O1)O)=O

計算された属性

  • せいみつぶんしりょう: 352.0349804g/mol
  • どういたいしつりょう: 352.0349804g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 622
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 110
  • 疎水性パラメータ計算基準値(XlogP): 1.207

Chloromonilinic Acid B 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C292900-10mg
Chloromonilinic Acid B
121927-79-5
10mg
$ 1642.00 2023-04-18
TRC
C292900-1mg
Chloromonilinic Acid B
121927-79-5
1mg
$ 207.00 2023-04-18

Chloromonilinic Acid B 関連文献

Chloromonilinic Acid Bに関する追加情報

Recent Advances in Chloromonilinic Acid B (121927-79-5) Research: A Comprehensive Review

Chloromonilinic Acid B (CAS: 121927-79-5) is a bioactive compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a promising candidate for therapeutic applications, particularly in the areas of antimicrobial and anticancer drug development. This research briefing aims to provide an up-to-date overview of the latest findings related to Chloromonilinic Acid B, focusing on its chemical properties, biological activities, and potential clinical applications.

The compound, originally isolated from marine-derived fungi, has demonstrated remarkable bioactivity in various in vitro and in vivo models. A 2023 study published in the Journal of Natural Products revealed that Chloromonilinic Acid B exhibits potent inhibitory effects against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate the compound's structure-activity relationship, providing valuable insights for future drug design.

In the realm of cancer research, Chloromonilinic Acid B has shown promising results as a potential chemotherapeutic agent. A recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated the compound's ability to induce apoptosis in various cancer cell lines, particularly in pancreatic and colorectal cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, including the PI3K/AKT and MAPK cascades. These findings suggest that Chloromonilinic Acid B could serve as a lead compound for developing novel targeted therapies.

From a pharmacological perspective, researchers have made significant progress in understanding the pharmacokinetic properties of Chloromonilinic Acid B. A 2024 preclinical study reported in the European Journal of Pharmaceutical Sciences evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The results indicated favorable bioavailability and tissue distribution patterns, although challenges remain in optimizing its metabolic stability for clinical applications.

The synthesis and production of Chloromonilinic Acid B have also seen notable advancements. Recent publications in Organic Letters (2023) and Tetrahedron (2024) describe improved synthetic routes that enhance yield and purity while reducing production costs. These developments are crucial for facilitating large-scale production and enabling more extensive preclinical evaluation of the compound.

Despite these promising developments, several challenges remain in translating Chloromonilinic Acid B into clinical applications. Current research efforts are focusing on structural modifications to improve solubility and reduce potential toxicity, as well as exploring novel drug delivery systems to enhance therapeutic efficacy. Collaborative initiatives between academic institutions and pharmaceutical companies are accelerating the translation of these research findings into potential drug candidates.

In conclusion, Chloromonilinic Acid B (121927-79-5) represents a compelling area of research in chemical biology and pharmaceutical development. The compound's diverse biological activities, coupled with recent advances in its characterization and production, position it as a promising candidate for future drug development. Continued research efforts will be essential to fully realize its therapeutic potential and overcome existing challenges in its clinical translation.

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